molecular formula C12H18FN3O2S B1444892 5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine CAS No. 1178096-53-1

5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine

Cat. No.: B1444892
CAS No.: 1178096-53-1
M. Wt: 287.36 g/mol
InChI Key: JLLAUSSMPPRRAX-UHFFFAOYSA-N
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Description

“5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine” is a chemical compound with the CAS Number: 1178096-53-1 . It has a molecular weight of 287.36 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-fluoro-N~1~- [1- (methylsulfonyl)-4-piperidinyl]-1,3-benzenediamine . The InChI code is 1S/C12H18FN3O2S/c1-19(17,18)16-4-2-11(3-5-16)15-12-7-9(13)6-10(14)8-12/h6-8,11,15H,2-5,14H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s molecular weight is 287.36 .

Scientific Research Applications

Synthesis and Metabolic Studies

A study conducted by Kubowicz-Kwaoeny et al. (2019) investigated the synthesis and metabolic pathways of a compound structurally similar to 5-fluoro-1-N-(1-methanesulfonylpiperidin-4-yl)benzene-1,3-diamine. The focus was on understanding the interspecies differences in metabolic stability of serotonin and dopamine receptor ligands, highlighting the relevance in psychopharmacology research (Kubowicz-Kwaoeny et al., 2019).

Microwave-Enhanced Synthesis

Menteşe et al. (2015) explored the synthesis of a series of compounds, including derivatives of this compound, using microwave heating. This study indicates the potential for innovative, time-efficient synthesis methods in pharmaceutical chemistry (Menteşe et al., 2015).

Catalytic Enantioselective Michael Addition Reactions

Zhu et al. (2017) described Michael addition reactions of tertiary fluoro-enolates, demonstrating the synthesis of biologically relevant molecules. This research highlights the chemical versatility and potential pharmaceutical applications of fluoro-compounds, including this compound (Zhu et al., 2017).

Development in Polyimide Synthesis

Xie et al. (2001) researched the synthesis of fluoro-polyimides using a fluorine-containing aromatic diamine similar to the compound . This work is relevant to material science, particularly in developing advanced polymers with desirable properties like thermal stability and low moisture absorption (Xie et al., 2001).

Nucleophilic Aromatic Substitution Studies

Ajenjo et al. (2016) performed nucleophilic aromatic substitution reactions on a similar compound. The study is relevant for the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Ajenjo et al., 2016).

Properties

IUPAC Name

5-fluoro-3-N-(1-methylsulfonylpiperidin-4-yl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O2S/c1-19(17,18)16-4-2-11(3-5-16)15-12-7-9(13)6-10(14)8-12/h6-8,11,15H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLAUSSMPPRRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC2=CC(=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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